N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
Overview
Description
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves multiple steps. The starting materials typically include 4-bromo-1H-pyrazole and 3,5-dimethyl-1H-pyrazole. These compounds undergo a series of reactions, including acylation and hydrazone formation, to yield the final product .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including its potential to treat neglected tropical diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for the survival of parasites like Leishmania and Plasmodium. The compound’s hydrazine and pyrazole moieties play a crucial role in its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of the target compound, known for its use in various pharmaceutical applications.
3,5-Dimethyl-1H-pyrazole: Another precursor, commonly used in the synthesis of biologically active molecules.
Uniqueness
N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide stands out due to its dual pyrazole moieties, which contribute to its enhanced pharmacological properties. Its unique structure allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N'-[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN6O3/c1-11(8-24-9-14(19)7-20-24)17(26)21-22-18(27)16-5-4-15(28-16)10-25-13(3)6-12(2)23-25/h4-7,9,11H,8,10H2,1-3H3,(H,21,26)(H,22,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJNMQUCMOERW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NNC(=O)C(C)CN3C=C(C=N3)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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